Ethyl chlorothioformate

Vue d'ensemble

Description

Ethyl chlorothioformate is an amber-colored liquid with a pungent penetrating odor . It is very toxic by inhalation and is corrosive to metals and tissue . It is insoluble in water .

Synthesis Analysis

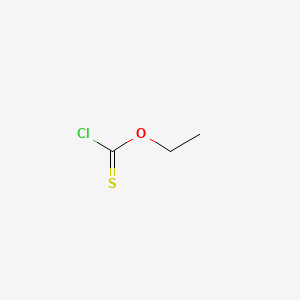

This compound can be synthesized using ethanol and phosgene . Another method involves dissolving ethyl mercaptan and triethylamine in tetrahydrofuran, then adding triphosgene and an intermediate . The reaction is stirred at 50°C for 1 hour .Molecular Structure Analysis

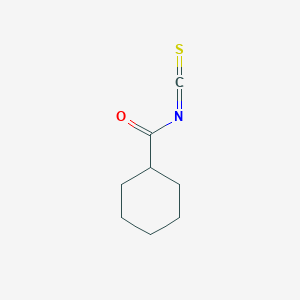

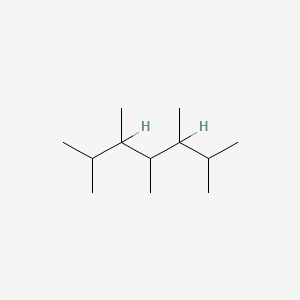

The molecular structure of this compound has been investigated in the solid phase by X-ray diffraction analysis . The crystalline solid consists exclusively of molecules with the synperiplanar conformation with respect to the C=O double bond and the S-C single bond, and gauche orientation of the ethyl group .Chemical Reactions Analysis

This compound is highly flammable and water-reactive . On contact with moisture, it produces highly corrosive and toxic fumes of hydrogen chloride gas .Physical And Chemical Properties Analysis

This compound has a vapor pressure of 0.2 psi at 20 °C . Its boiling point is 132 °C , and it has a refractive index of n20/D 1.482 . It is denser than water .Applications De Recherche Scientifique

1. Molecular Structure Analysis

Ethyl chlorothioformate (ClC(O)SCH2CH3) has been analyzed for its molecular structure in the solid phase through X-ray diffraction and IR laser radiation. This compound primarily exhibits a synperiplanar conformation with respect to the C=O double bond and the S-C single bond, with a gauche orientation of the ethyl group. The study also explores the conformational preferences of similar chlorothioformate molecules using natural bond orbital (NBO) analysis, highlighting the significance of resonance and anomeric intermolecular charge-transfer interactions in determining molecular conformations (Rodríguez Pirani et al., 2011).

2. Electronic Properties and Photodissociation Behavior

Investigations into the electronic properties of S-ethyl chlorothioformate (ClC(O)SCH2CH3) have been conducted using HeI photoelectron spectra and synchrotron radiation. The study revealed insights into the lone-pair electrons from the ClC(O)S- group and the fragmentation patterns upon photon excitation. It also provided comparisons with related species, shedding light on the influence of alkyl chains on the photodissociation of S-alkyl (halo)thioformates (Pirani et al., 2011).

3. Reaction Pathways in Solvolysis

The solvolysis of this compound has been studied using the Grunwald−Winstein equation, revealing evidence for two competing reaction channels. This research provides a detailed understanding of the reaction mechanisms and pathways in different solvent conditions, useful for designing chemical processes and understanding chemical behavior in various environments (Kevill & D’Souza, 1998).

4. Application in Biocatalysis

This compound-related compounds have been used in the biocatalysis process to produce enantiopure intermediates for chiral drugs. One example is the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for cholesterol-lowering statins. This process involves asymmetric reduction and has been enhanced by the discovery of novel carbonyl reductases, showcasing the application of this compound in pharmaceutical synthesis (Ye, Ouyang, & Ying, 2011).

5. Environmental Impact Studies

Studies have also been conducted on the environmental impact of related compounds, such as chlorimuron-ethyl. Research has explored the effects of this herbicide on soil microbial biomass, activity, and community structure. These studies are crucial for understanding the ecological consequences of such chemicals and for developing strategies to mitigate potential negative impacts (Xu et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl chlorothioformate (ECT) is an organic compound with the chemical formula ClCOSC2H5 . It is primarily used as a reagent in organic synthesis . The primary targets of ECT are organic compounds that can react with it to form new compounds. For example, it is used for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides .

Mode of Action

ECT interacts with its targets through chemical reactions. When ECT comes into contact with other compounds, it can undergo a variety of reactions, including nucleophilic substitution and addition-elimination reactions . These reactions can lead to the formation of new compounds, such as carboxylic anhydrides .

Pharmacokinetics

It is known that ect is a highly reactive compound that can decompose in the presence of water to produce ethanol, hydrogen chloride (hcl), and carbon dioxide (co2) . This suggests that ECT could be rapidly metabolized and excreted in biological systems.

Result of Action

The molecular and cellular effects of ECT’s action depend on the specific reactions it undergoes. In general, ECT can lead to the formation of new compounds, which can have various effects depending on their nature and the context. For example, the formation of carboxylic anhydrides can be useful in certain synthetic pathways .

Action Environment

The action, efficacy, and stability of ECT can be influenced by various environmental factors. For instance, ECT is highly reactive and can decompose in the presence of water . Therefore, the presence of moisture can significantly affect its stability and reactivity. Furthermore, ECT is highly flammable and can produce toxic gases when involved in a fire . Therefore, safety precautions must be taken when handling and storing ECT.

Analyse Biochimique

Biochemical Properties

It is known that upon contact with moisture, it produces highly corrosive and toxic fumes of hydrogen chloride gas . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner that could disrupt their normal function.

Cellular Effects

Exposure can cause irritation of eyes, nose, and throat , suggesting that it may have a significant impact on cellular processes

Molecular Mechanism

It is known to produce highly corrosive and toxic fumes of hydrogen chloride gas upon contact with moisture , which could potentially interfere with the function of biomolecules

Propriétés

IUPAC Name |

O-ethyl chloromethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c1-2-5-3(4)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSBAMVBFWRBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2812-73-9 | |

| Record name | O-Ethyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the conformational preference of Ethyl chlorothioformate influence its reactivity?

A2: X-ray diffraction analysis confirms that this compound predominantly exists in the synperiplanar conformation in its solid state []. This preference, also observed in the gas phase, significantly influences its reactivity. Natural Bond Orbital (NBO) analysis suggests that both resonance and anomeric interactions contribute to the stability of this conformation [].

Q2: What is a notable application of this compound in organic synthesis?

A3: this compound serves as a crucial reagent in synthesizing 2,2,2-Trichloroethyl chloroformate [, ]. This two-step synthesis, achieving a 93% yield, offers a safer alternative to using phosgene [, ].

Q3: What insights do spectroscopic studies provide regarding the electronic properties of this compound?

A4: HeI Photoelectron Spectroscopy (PES) reveals that the electronic structure of this compound is dominated by lone-pair electrons from the ClC(O)S- group []. The highest occupied molecular orbital (HOMO), located at 9.84 eV, is attributed to the n(π)(S) sulfur lone-pair orbital [].

Q4: How do the photodissociation dynamics of this compound differ depending on the excitation energy?

A5: Synchrotron radiation studies provide insights into the photodissociation behavior of this compound. While C(2)H(5)(+) ion formation dominates fragmentation in the valence energy region, excitation at the S 2p and Cl 2p levels primarily yields C(2)H(3)(+) ions []. This difference highlights the influence of excitation energy on the molecule's fragmentation pathways.

Q5: How does the alkyl chain length affect the photodissociation behavior of thioformates?

A6: Comparing this compound (ClC(O)SCH2CH3) with other XC(O)SR species (X = H, F, Cl and R = -CH(3), -C(2)H(5)) reveals that the alkyl chain length significantly impacts photodissociation behavior []. Further research is needed to elucidate the underlying mechanisms responsible for these observed differences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)

![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol](/img/structure/B3050649.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)